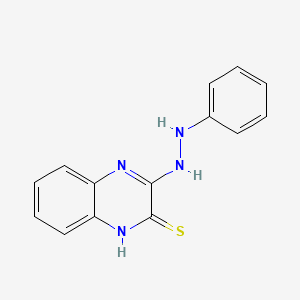![molecular formula C12H18N4O6 B8041213 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate](/img/structure/B8041213.png)
2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinecarbonyloxy group, an ethoxy group, and a phenoxy group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxyphenoxyethylamine with ethylene carbonate to form 2-(2-hydroxyethoxy)phenoxyethylamine. This intermediate is then reacted with hydrazinecarboxylic acid to introduce the hydrazinecarbonyloxy group. Finally, the resulting compound is treated with N-aminocarbamate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-methylcarbamate
- 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-ethylcarbamate
- 2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-propylcarbamate
Uniqueness
2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6/c13-15-11(17)21-7-5-19-9-1-2-10(4-3-9)20-6-8-22-12(18)16-14/h1-4H,5-8,13-14H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIZCGUIJJAKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=O)NN)OCCOC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
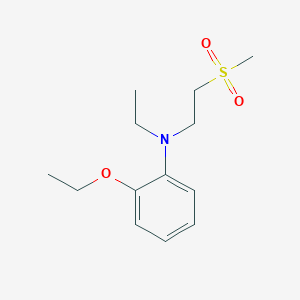
![1-Methyl-3-[(4-methylcyclohex-3-en-1-yl)methyl]-6-methylsulfanyl-1,3,5-triazine-2,4-dione](/img/structure/B8041140.png)
![3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8041145.png)
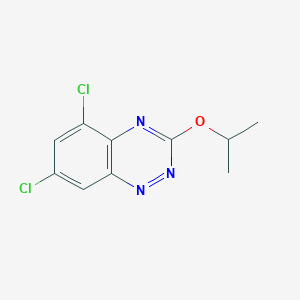
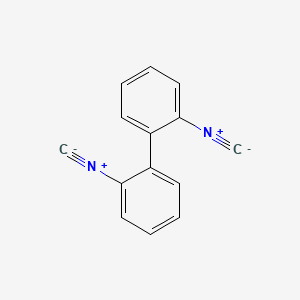
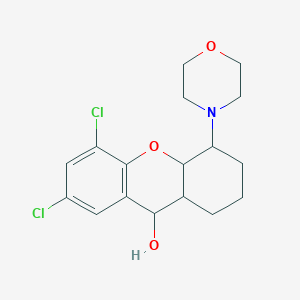
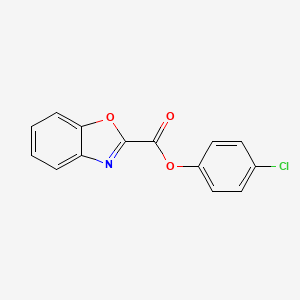
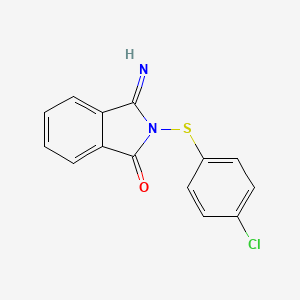


![N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide](/img/structure/B8041207.png)
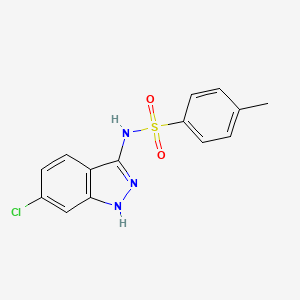
![2-[(E)-2-(benzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8041219.png)
